Di-tert-butylphenylphosphine
Overview
Description
Di-tert-butylphenylphosphine is an organophosphorus compound with the molecular formula C14H23P. It is a colorless liquid that is sensitive to air and moisture. This compound is widely used as a ligand in various catalytic processes, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Di-tert-butylphenylphosphine is primarily used in the field of chemistry as a reagent . It plays a key role in stabilizing and activating the central metal atom in reactions . This compound is particularly used in cross-coupling reactions due to the flexibility of its electronic and steric properties .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a reaction. It is used in transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions . In these reactions, this compound acts as a ligand, binding to a central metal atom and stabilizing it, which facilitates the cross-coupling reaction .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those involving cross-coupling reactions. These reactions are crucial in the synthesis of a variety of compounds, including ligands such as Q-Phos . The downstream effects of these pathways include the formation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .
Pharmacokinetics
Its physical properties, such as its liquid form and density , may influence its behavior in a reaction mixture.
Result of Action
The result of this compound’s action in a reaction is the formation of new chemical bonds. For example, in a cross-coupling reaction, this compound can facilitate the formation of C-O, C-N, and C-C bonds . This can lead to the synthesis of new compounds with potential applications in various fields .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is classified as a pyrophoric liquid, meaning it can ignite spontaneously if exposed to air . Therefore, it must be handled in a controlled environment, typically under an inert gas . Additionally, it should be used only in well-ventilated areas to avoid respiratory irritation .
Biochemical Analysis
Biochemical Properties
Di-tert-butylphenylphosphine plays a crucial role in biochemical reactions as a catalyst. It is particularly effective in cross-coupling reactions, such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, stabilizing and activating the central metal atom in these reactions . The nature of these interactions involves the coordination of the phosphorus atom with the metal center, facilitating the catalytic process.
Cellular Effects
This compound has been shown to influence various cellular processes. Studies have indicated that its degradation products can inhibit cell growth . For instance, bis(2,4-di-tert-butylphenyl)phosphate, a degradation product of this compound, has been found to negatively affect cell growth and productivity in Chinese hamster ovary cells . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand in catalytic reactions. It binds to the metal center of the catalyst, enhancing its reactivity and stability . This binding interaction facilitates the activation of substrates and the formation of new chemical bonds. Additionally, this compound can influence enzyme activity by modulating the electronic environment of the active site, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be air-sensitive and can degrade into various products, such as bis(2,4-di-tert-butylphenyl)phosphate . These degradation products can have long-term effects on cellular function, including cytotoxicity and inhibition of cell growth . The stability of this compound is crucial for its effectiveness in biochemical reactions, and its degradation can impact the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory irritation, and long-term harmful effects on aquatic life . These toxic effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a catalyst in cross-coupling reactions. It interacts with enzymes and cofactors that facilitate the formation of new chemical bonds . The compound can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its activity and function. The compound’s distribution is crucial for its effectiveness as a catalyst, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it needs to be in proximity to the enzymes and substrates involved in the catalytic reactions. The compound’s localization can also affect its stability and degradation, impacting its overall effectiveness in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butylphenylphosphine can be synthesized through the reaction of bromobenzene with di-tert-butylchlorophosphane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of phosphine ligands for catalytic processes.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently used in cross-coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Di-tert-butylphenylphosphine is extensively used in scientific research due to its versatility as a ligand in catalytic processes. Some of its applications include:
Chemistry: It is used as a ligand in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tri-tert-butylphosphine
- tert-Butyldiphenylphosphine
- Di-tert-butylchlorophosphine
- tert-Butyldichlorophosphine
Uniqueness
Di-tert-butylphenylphosphine is unique due to its specific steric and electronic properties, which make it an effective ligand in various catalytic processes. Its bulky tert-butyl groups provide steric hindrance, which can enhance the selectivity and efficiency of catalytic reactions compared to other phosphine ligands .
Properties
IUPAC Name |
ditert-butyl(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNEFQLMRCOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311600 | |
Record name | Di-tert-butylphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32673-25-9 | |
Record name | 32673-25-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-tert-butylphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butylphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does di-tert-butylphenylphosphine play in palladium catalysis?
A1: this compound acts as a supporting ligand for palladium catalysts, influencing their reactivity and selectivity. Its bulky tert-butyl groups create a sterically demanding environment around the palladium center. This steric hindrance can accelerate reductive elimination, a crucial step in many catalytic cycles, leading to faster reaction rates [, , ]. For example, in the Negishi coupling reaction, the presence of this compound in the palladium catalyst facilitates the coupling of aryl or vinyl bromides with 1-substituted 3-amino-1H-1,2,4-triazoles [].
Q2: How does the structure of this compound impact its coordination chemistry?
A2: The bulky tert-butyl groups in this compound not only influence the steric environment around metal centers but can also affect the solid-state structures and solution dynamics of the complexes. Research shows that these bulky substituents can induce restricted rotation around the aryl-phosphorus bonds, leading to observable dynamic behavior in solution []. This understanding is crucial for designing catalysts with specific reactivity profiles.
Q3: Are there any structural characterization details available for this compound complexes?
A3: While the provided research doesn't explicitly detail spectroscopic data for this compound itself, it highlights the characterization of its metal complexes. For instance, X-ray diffraction studies were conducted on a platinum complex, cis-bis(this compound)dichloroplatinum(II), providing insights into the ligand's coordination geometry and steric effects within the complex [].
Q4: Are there alternative ligands to this compound in palladium-catalyzed reactions?
A4: Yes, the research showcases other ligands used alongside this compound. One example is (6,6′-dimethoxybiphenyl-2,2′-diyl)bis(3,5-di-tert-butylphenylphosphine) (MeO-BIPHEP), another bulky bisphosphine ligand, which also demonstrates restricted rotation around its aryl-phosphorus bonds, influencing the properties of its palladium complexes [, ]. These comparisons offer insights into the structural features that govern ligand performance in catalysis.
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